(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound containing a pyrrolo[2,3-b]pyridine core structure with a methanol substituent. This compound belongs to the azaindole family, specifically 7-azaindoles, which are bioisosteres of indoles. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are frequently used in drug design to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol serves as a valuable building block in organic synthesis and plays a crucial role in developing various pharmaceutical agents. [, ]
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is a heterocyclic compound with significant relevance in chemical and biological research. It features a unique structure characterized by a pyrrolo[2,3-b]pyridine core with a methanol group attached at the 5-position. This structural configuration allows for various chemical modifications, making it a versatile building block in organic synthesis and medicinal chemistry.
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol falls under the category of heterocyclic compounds, specifically within the pyridine derivatives. These compounds are widely recognized for their biological activity and utility in pharmaceuticals, particularly as inhibitors of various biological targets such as fibroblast growth factor receptors.
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol typically involves cyclization reactions starting from suitable precursors. A common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The process may require specific catalysts and solvents to optimize yield and purity .
The molecular structure of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol can be represented by its SMILES notation: OCc1cnc2[nH]ccc2c1
. The compound consists of a pyrrolo[2,3-b]pyridine framework with a hydroxymethyl group at the 5-position.
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol can undergo several types of chemical reactions:
Common reagents for these reactions include:
Major products from these reactions can include various substituted pyrrolo[2,3-b]pyridine derivatives, which have further applications in synthetic chemistry .
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol exhibits significant biological activity through its interaction with fibroblast growth factor receptors (FGFRs).
Upon binding to FGFRs, this compound inhibits their autophosphorylation, blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism has been shown to induce apoptosis in breast cancer cells (4T1) and inhibit cell migration and invasion .
The inhibitory activity against FGFRs is quantified by IC50 values:
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is classified as an irritant. Its reactivity profile includes undergoing oxidation, reduction, and substitution reactions as previously mentioned.
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol has diverse applications in scientific research:
The pyrrolo[2,3-b]pyridine scaffold—a bicyclic aromatic system fusing pyrrole and pyridine rings—has evolved from an obscure heterocycle to a cornerstone of modern medicinal chemistry. Early exploration of this scaffold dates back to the 20th century, with initial interest driven by its structural resemblance to purine nucleobases. This bioisosteric relationship enables natural mimicry, positioning pyrrolopyridines as privileged frameworks for targeting nucleotide-binding proteins and nucleic acid interactions [5] [8]. The scaffold's journey accelerated significantly in the 1990s with advances in synthetic methodologies that enabled efficient functionalization at all positions, including the critical C5 site that anchors the methanol derivative central to this review [5] [10].
The structural versatility of pyrrolo[2,3-b]pyridine is evidenced by its incorporation into diverse therapeutic agents across multiple drug classes. By the early 2000s, medicinal chemists exploited its physicochemical properties for kinase inhibition, with notable examples including the JAK2 inhibitor CEP-33779. This period also witnessed the scaffold's application in antiviral therapy, culminating in the 2018 FDA approval of Doravirine (Pifeltro®), a non-nucleoside reverse transcriptase inhibitor for HIV-1 treatment. Doravirine exemplifies the therapeutic validation of this chemotype, with its 1H-pyrrolo[2,3-b]pyridine core forming essential hydrogen bonds with the reverse transcriptase active site [7] [8]. The exponential growth in pyrrolopyridine-based patent filings—exceeding 2,400 by 2022—reflects sustained industrial interest, particularly in oncology and immunology [5] [10].
Recent breakthroughs leverage the C5-methanol motif as a synthetic handle for targeted modifications. The synthetic accessibility of this position enables rapid generation of analogs for structure-activity relationship (SAR) studies. For instance, in ENPP1 inhibitor development for cancer immunotherapy, the C5-hydroxymethyl group serves as a critical vector for introducing sulfamide pharmacophores that enhance potency against this emerging immuno-oncology target [10]. This evolution from simple heterocycle to sophisticated therapeutic scaffold underscores its growing importance in addressing unmet medical needs.
Table 1: Historical Milestones in Pyrrolo[2,3-b]pyridine-Based Drug Development
Time Period | Key Developments | Therapeutic Applications |
---|---|---|
Pre-1990s | Isolation of natural analogs; Initial synthetic studies | Limited therapeutic exploration |
1990s-2000s | Synthetic methodology advances (e.g., C-H activation, cross-coupling) | Kinase inhibitors; Antiviral leads |
2010-2018 | Structural optimization strategies; Doravirine (Pifeltro®) FDA approval | HIV therapy; Oncology targets |
2018-Present | C5-functionalized derivatives (e.g., ENPP1 inhibitors); Complex analogs | Cancer immunotherapy; Targeted therapies |
The (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol motif represents a structurally refined version of the parent scaffold, where the hydroxymethyl group at C5 confers distinct physicochemical and biomolecular recognition properties. This substitution transforms the planar aromatic system into a three-dimensional vector capable of diverse interactions with biological targets. The primary hydroxyl group serves dual roles: as a hydrogen-bond donor/acceptor that enhances target engagement, and as a metabolic handle that can be strategically modified to optimize pharmacokinetic profiles [4] [10]. Crystallographic studies of kinase inhibitors containing this motif reveal conserved interactions, where the pyrrolopyridine nitrogen (N7) forms a critical hydrogen bond with kinase hinge regions, while the C5-methanol extends into hydrophobic pockets or solvent-exposed regions depending on substituents [7] [10].
The electronic redistribution caused by C5-hydroxymethyl substitution significantly influences the scaffold's drug-likeness. Compared to unsubstituted analogs, the methanol derivative exhibits enhanced solubility due to the polar hydroxyl group—addressing a key limitation of many heterocyclic scaffolds. Computational analyses indicate this modification reduces cLogP by approximately 0.5-1.0 units while maintaining optimal membrane permeability. This balance is exemplified in ENPP1 inhibitors where the C5-methanol linker enables nanomolar potency (IC₅₀ = 28.3 nM) while preserving favorable logD values (2.5-3.5) compatible with oral bioavailability [10].
The synthetic versatility of this motif enables diverse pharmacophore integration through strategic functionalization. The hydroxyl group serves as a synthetic handle for etherification, esterification, or conversion to aldehydes for further elaboration. In scaffold-hopping applications, generative models like TransPharmer exploit the C5-methanol's spatial orientation to design structurally novel compounds that maintain key pharmacophore features. For example, replacing the pyrrolopyridine core with pyrimidine while retaining the C5-equivalent hydroxymethyl vector maintained ENPP1 inhibition (IC₅₀ = 54.1 nM), demonstrating its role in bioactivity conservation during structural optimization [4] [10]. Docking studies of advanced compounds such as ENPP1 inhibitor 25j reveal that the methanol-derived linker positions sulfamide groups for optimal interaction with catalytic zinc ions, forming hydrogen bonds with Thr238 and Asn259 residues critical for enzymatic inhibition [10].
Table 2: Biological Activities of C5-Functionalized Pyrrolo[2,3-b]pyridine Derivatives
Target Protein | Derivative Structure | Key Activity (IC₅₀/EC₅₀) | Structural Role of Methanol Motif |
---|---|---|---|
ENPP1 (Immuno-oncology) | Piperidine-sulfamide conjugate | 25.0 nM | Vector for zinc-interacting sulfamide pharmacophore |
c-Met Kinase (Oncology) | Pyridazinone-pyrrolopyridine hybrid | <100 nM | Solubility enhancer; Conformational director |
STING Pathway (Immunology) | Sulfamide-linked analog | IFN-β induction (dose-dependent) | Scaffold for immune-modulating substituents |
HIV Reverse Transcriptase | Doravirine analogs | Sub-nM RT binding | H-bond network participant with Lys103 |
The future development of this motif centers on leveraging its conformational adaptability for challenging drug targets. PROTAC designs exploit the hydroxyl group for linker attachment to E3 ligase ligands, while molecular glues utilize its hydrogen-bonding capacity to stabilize protein-protein interactions. As structural biology advances reveal new target classes, the (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol scaffold continues to offer unique solutions to medicinal chemistry challenges across therapeutic areas.
Table 3: Synthetic Approaches to (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol Derivatives
Synthetic Strategy | Key Reagents/Conditions | Derivatives Accessible | Yield Range | Reference |
---|---|---|---|---|
Halogenation/Lithiation | N-TIPS protection; Br₂; n-BuLi; DMF | 5-Formyl intermediates | 60-75% | [9] [10] |
Reduction | NaBH₄ or DIBAL-H of 5-carbaldehyde | Direct methanol analogs | 85-95% | [9] |
Nucleophilic Substitution | Piperidines/phenolates with 4-chloro precursors | C4-aminated derivatives | 45-97% | [10] |
Chan-Lam Coupling | Arylboronic acids; Cu(OAc)₂; Pyridine | N-Aryl substituted analogs | 50-80% | [10] |
Sulfamide Conjugation | Burgess reagent; Amine intermediates | Sulfamide-based ENPP1 inhibitors | 60-85% | [10] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7